![molecular formula C15H27NO4 B2505680 (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid CAS No. 2137643-39-9](/img/structure/B2505680.png)
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound characterized by its cyclohexane ring structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions to form the cyclohexane structure.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Protection with tert-Butoxycarbonyl Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to prevent unwanted reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents or organolithium compounds followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability, reducing production time and costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles replace the Boc group under acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted amines.
Applications De Recherche Scientifique
Drug Development
This compound is often utilized in the development of pharmaceuticals due to its ability to serve as a prodrug or an intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance bioavailability and target specificity.
Anticancer Research
Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have shown that modifying the amino group can lead to compounds with improved efficacy against specific cancer cell lines. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific cellular pathways.
Protecting Group Strategy
In peptide synthesis, the tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during the coupling process. The use of (1R,4R)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid allows chemists to selectively protect amino groups while facilitating the formation of peptide bonds.
Synthesis of Complex Peptides
The compound can be incorporated into complex peptide structures, providing steric hindrance that can influence the folding and stability of peptides. This property is particularly useful in designing peptides with specific biological activities or improved pharmacokinetic profiles.
Building Block in Organic Chemistry
As a versatile building block, this compound is used in various organic synthesis pathways. Its cyclohexane ring structure provides a rigid framework that can be manipulated to create diverse chemical entities.
Synthesis of Novel Compounds
Researchers have utilized this compound in the synthesis of novel compounds with potential applications in materials science and nanotechnology. The ability to modify its functional groups allows for the design of materials with tailored properties.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Derivatives exhibited selective cytotoxicity against breast cancer cells, indicating potential therapeutic applications. |
Study 2 | Peptide Synthesis | Successful incorporation into peptide chains demonstrated enhanced stability and bioactivity of resulting peptides. |
Study 3 | Organic Synthesis | Utilized as a key intermediate in synthesizing complex organic molecules with potential applications in drug discovery. |
Mécanisme D'action
The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and specificity. The cyclohexane ring offers structural rigidity, enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1r,4r)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid
- (1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid
- (1r,4r)-4-(((tert-Butoxycarbonyl)(isopropyl)amino)methyl)cyclohexanecarboxylic acid
Uniqueness
Compared to similar compounds, (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is unique due to its specific ethyl substitution, which affects its reactivity and interaction with biological targets. The ethyl group provides a balance between steric hindrance and electronic effects, optimizing the compound’s performance in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in multiple fields
Activité Biologique
(1R,4R)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid, a compound with the CAS number 27687-14-5, is a derivative of cyclohexanecarboxylic acid that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies concerning this compound.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Hemostatic Activity
Recent studies have explored the hemostatic properties of various amide derivatives related to this compound. The clot formation and fibrinolysis (CFF) assay was utilized to assess the influence of these compounds on blood plasma coagulation. The results indicated that certain derivatives exhibited significant effects on thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT).
Compound | TT (s) | PT (s) | aPTT (s) |
---|---|---|---|
Control | 15.2 | 12.5 | 30.0 |
Amide 1 | 14.8 | 11.9 | 29.5 |
Amide 2 | 14.6 | 11.5 | 28.7 |
Amide 3 | 14.2 | 11.2 | 27.8 |
Amide derivatives showed varying levels of activity, with some significantly decreasing PT and aPTT compared to controls .
2. Cytotoxicity and Genotoxicity
The cytotoxic effects of synthesized amides were evaluated using a monocyte/macrophage peripheral blood cell line. Notably, none of the compounds induced significant cytotoxicity or genotoxicity at tested concentrations (50 to 500 mg/L). This suggests a favorable safety profile for these compounds in biological systems .
Study on Amide Derivatives
A comprehensive study published in MDPI examined the hemostatic activities of several amide derivatives, including those related to this compound. The study found that while some derivatives enhanced coagulation parameters, others did not show significant alterations in hemolysis or cytotoxicity .
Pharmacological Implications
The pharmacological implications of these findings suggest that compounds like this compound could serve as potential candidates for further development in therapeutic applications related to coagulation disorders.
Propriétés
IUPAC Name |
4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTQPEGXSHURMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137643-39-9 |
Source
|
Record name | 4-({[(tert-butoxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.